(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate structural analysis
(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate structural analysis
An In-Depth Technical Guide to the Structural Analysis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. As a saturated seven-membered heterocycle, the azepane scaffold is integral to a variety of pharmacologically active agents. The precise control and confirmation of its three-dimensional structure, particularly the stereocenter at the C4 position, are paramount for ensuring the intended biological activity and safety profile of downstream drug candidates. This guide provides a comprehensive, field-proven framework for the rigorous structural elucidation of this molecule, intended for researchers, chemists, and professionals in drug development. We will move beyond simple data reporting to explain the causality behind the analytical choices, ensuring a self-validating and robust characterization workflow.
Introduction: The Significance of the Chiral Azepane Scaffold
The azepane ring system is a privileged scaffold in drug discovery, appearing in molecules targeting a wide range of diseases. The introduction of a hydroxyl group and a specific stereocenter, as in (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate, provides a critical vector for molecular diversification and hydrogen bonding interactions with biological targets. The tert-butyloxycarbonyl (BOC) group serves as a robust protecting group for the amine, preventing its unwanted reactivity during synthetic transformations while enhancing solubility in common organic solvents.[1][2][3] Given that enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles, an unambiguous confirmation of the molecule's identity, purity, and absolute stereochemistry is not merely an academic exercise but a regulatory and safety imperative.
Foundational Context: Enantioselective Synthesis
A robust structural analysis is deeply informed by the synthetic route used to create the molecule. The (R)-enantiomer is typically accessed via asymmetric synthesis, most commonly through the stereoselective reduction of the precursor, tert-butyl 4-oxoazepane-1-carboxylate.[4] This transformation often employs a chiral catalyst, such as a ruthenium-BINAP complex, which orchestrates the delivery of a hydride to one face of the prochiral ketone, establishing the (R)-stereocenter with high enantiomeric excess.[5] Understanding this origin is crucial, as it directs the analytical focus towards confirming the success of the asymmetric induction and quantifying any minor presence of the (S)-enantiomer.
The BOC protecting group is fundamental to this synthesis. It deactivates the otherwise reactive secondary amine, allowing for selective chemistry at other positions.[1][6] Its stability in basic and nucleophilic conditions, coupled with its straightforward removal under acidic conditions, makes it an indispensable tool in multi-step synthesis.[2][7]
The Analytical Workflow: An Integrated Approach
The complete structural characterization of a molecule like (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is not achieved by a single technique. Instead, it relies on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a self-validating system.
Caption: Integrated workflow for the structural validation of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate.
Spectroscopic and Chromatographic Deep Dive
Mass Spectrometry (MS): The First Checkpoint
Causality: The initial goal is to confirm that the synthesis produced a compound of the correct molecular weight and, by extension, the correct molecular formula (C₁₁H₂₁NO₃).[8] High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose, providing a mass measurement with enough accuracy to exclude other potential elemental compositions.
Expected Data:
-
Molecular Formula: C₁₁H₂₁NO₃
-
Molecular Weight: 215.29 g/mol [8]
-
Monoisotopic Mass: 215.1521 Da[9]
-
Primary Adducts (ESI+):
-
[M+H]⁺: m/z 216.1594
-
[M+Na]⁺: m/z 238.1414
-
-
Key Fragmentation: A characteristic loss of 56 Da (isobutylene) or 100 Da (the entire BOC group) from the parent ion is a strong indicator of the BOC moiety. The loss of H₂O (18 Da) from the hydroxyl group is also expected.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition Mode: Acquire data in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts.
-
Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical value. The mass error should be less than 5 ppm to confidently confirm the elemental composition.
FT-IR Spectroscopy: Functional Group Fingerprinting
Causality: Infrared spectroscopy probes the vibrational frequencies of bonds within the molecule.[10] It is an exceptionally fast and reliable method to confirm the presence of the key functional groups: the alcohol (O-H), the carbamate (C=O), and the alkane backbone (C-H).
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
|---|---|---|---|
| ~3400 (broad) | O-H stretch | Alcohol | Strong |
| ~2950-2850 | C-H stretch | Alkane (CH₂, CH₃) | Strong |
| ~1680-1660 | C=O stretch | Carbamate (BOC) | Very Strong |
| ~1470-1450 | C-H bend | Alkane | Medium |
| ~1250 & ~1160 | C-N stretch / C-O stretch | Carbamate | Strong |
Experimental Protocol: Thin Film FT-IR
-
Sample Preparation: If the sample is an oil or low-melting solid, place a small drop between two KBr or NaCl plates and gently press them together to form a thin film. If it is a solid, a KBr pellet can be prepared.
-
Background Collection: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Causality: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques like COSY and HSQC are then used to piece the puzzle together, confirming the seven-membered ring and the position of the substituents.
Expected NMR Data (in CDCl₃, shifts are approximate):
| ¹H NMR | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Protons on C2, C7 | 3.6 - 3.2 | m | 4H | CH₂-N |
| Proton on C4 | ~3.9 - 3.7 | m | 1H | CH-OH |
| Protons on C3, C5, C6 | 2.1 - 1.5 | m | 6H | Ring CH₂ |
| OH Proton | Variable | br s | 1H | O-H |
| BOC Protons | ~1.47 | s | 9H | C(CH₃)₃ |
| ¹³C NMR | Approx. δ (ppm) | Assignment |
| Carbamate Carbonyl | ~155 | N-C=O |
| BOC Quaternary Carbon | ~80 | O-C(CH₃)₃ |
| Carbinol Carbon | ~70 | C4 (CH-OH) |
| Ring Carbons (adjacent to N) | ~45-50 | C2, C7 |
| Other Ring Carbons | ~30-40 | C3, C5, C6 |
| BOC Methyl Carbons | ~28.5 | C(CH₃)₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.
-
2D NMR (Optional but Recommended): Run a COSY experiment to establish H-H couplings (adjacencies) and an HSQC experiment to correlate each proton signal to its directly attached carbon.
-
Data Analysis: Integrate the ¹H NMR signals, analyze the splitting patterns, and assign all peaks using the combined 1D and 2D data to confirm the azepane ring structure and substituent placement.
Chiral HPLC: Confirmation of Stereochemical Integrity
Causality: While NMR confirms the structure, it cannot distinguish between enantiomers. Chiral chromatography is the definitive method for separating and quantifying the (R) and (S) enantiomers, thereby determining the enantiomeric excess (e.e.) of the sample.[12] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[13][14]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Start by screening columns with broad applicability. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point for this class of compounds.
-
Mobile Phase Screening:
-
Normal Phase: Begin with a simple mobile phase like Hexane/Isopropanol (IPA). Run a gradient or screen different isocratic ratios (e.g., 90:10, 80:20, 70:30 Hexane:IPA).
-
Additives: Small amounts of an acid (trifluoroacetic acid) or base (diethylamine) can dramatically improve peak shape and resolution.
-
-
Detection: Use a UV detector, typically at a wavelength around 210 nm where the carbamate absorbs.
-
Analysis:
-
Inject a sample of the racemic compound (if available) to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100. A successful asymmetric synthesis should yield an e.e. >98%.
-
Definitive Proof: Single Crystal X-Ray Crystallography
When all other data points to the correct structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of both the molecular structure and the absolute configuration.[15][16] By determining the three-dimensional arrangement of atoms in a crystal, this technique can directly visualize the (R) stereochemistry. While obtaining diffraction-quality crystals can be challenging, the certainty it provides is unparalleled.
Summary of Key Analytical Data
| Parameter | Value / Expected Result | Technique |
| Molecular Formula | C₁₁H₂₁NO₃ | HRMS |
| Exact Mass [M+H]⁺ | 216.1594 Da (within 5 ppm) | HRMS (ESI-TOF/Orbitrap) |
| O-H Stretch | ~3400 cm⁻¹ (broad) | FT-IR |
| C=O Stretch | ~1670 cm⁻¹ (strong) | FT-IR |
| ¹H NMR (BOC) | ~1.47 ppm (singlet, 9H) | ¹H NMR |
| ¹H NMR (CH-OH) | ~3.8 ppm (multiplet, 1H) | ¹H NMR |
| ¹³C NMR Signals | 8 unique signals | ¹³C NMR |
| Enantiomeric Excess | >98% | Chiral HPLC |
| Absolute Configuration | R | X-Ray Crystallography |
Conclusion
The structural analysis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is a multi-step, multi-technique process that demands rigor and an understanding of the chemistry involved. By logically layering evidence from mass spectrometry, FT-IR, and comprehensive NMR analysis, the molecular formula and connectivity can be confidently established. Chiral HPLC provides the critical quantification of stereochemical purity, a non-negotiable parameter for pharmaceutical intermediates. This integrated analytical approach forms a self-validating system, ensuring that this vital building block meets the exacting standards required for the development of next-generation therapeutics.
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